BenchChemオンラインストアへようこそ!

SR-4835

Kinase Selectivity CDK12 CDK10

SR-4835 is the premier ATP-competitive CDK12/CDK13 inhibitor for research requiring precise transcriptional kinase targeting without cell-cycle toxicity. It uniquely combines nanomolar kinase inhibition (CDK12 Kd=98 nM, CDK13=4.9 nM) with a molecular glue mechanism that degrades cyclin K (IC50=58 nM), enabling clean 'BRCAness' induction. Unlike covalent inhibitors (e.g., THZ531) with limited in vivo utility, SR-4835 is orally bioavailable and demonstrates synergistic tumor regression with cisplatin, irinotecan, and PARP inhibitors in TNBC PDX models. It is the only characterized ATP-competitive CDK12/13 inhibitor that also serves as a reference compound for targeted protein degradation, supported by a solved ternary complex structure (PDB 8P81). Choose SR-4835 for definitive target validation in DNA damage repair, KRAS G12C inhibitor resistance, and molecular glue research.

Molecular Formula C21H20Cl2N10O
Molecular Weight 499.4 g/mol
Cat. No. B610978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-4835
SynonymsSR4835;  SR 4835;  SR-4835
Molecular FormulaC21H20Cl2N10O
Molecular Weight499.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl
InChIInChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30)
InChIKeyFSELUFUYNUNZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR-4835: ATP-Competitive Dual CDK12/CDK13 Inhibitor for Targeted Cancer Research


SR-4835 is a potent, highly selective, and ATP-competitive dual inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/CDK13), originally developed to disable triple-negative breast cancer (TNBC) cells through the induction of a pharmacologic 'BRCAness' phenotype [1]. The compound belongs to the N9-heteroaromatic purine analog class and exhibits nanomolar binding affinity, with a reported Kd of 98 nM for CDK12 and 4.9 nM for CDK13 [2]. Beyond its direct kinase inhibition, SR-4835 possesses a dual mechanism of action, also functioning as a molecular glue that promotes the proteasomal degradation of cyclin K via recruitment of the CUL4–RBX1–DDB1 E3 ligase complex [3].

Why SR-4835 Cannot Be Substituted with THZ531, Dinaciclib, or Other CDK Inhibitors


Within the CDK12/CDK13 inhibitor class, compounds exhibit fundamentally distinct binding modalities, selectivity profiles, and downstream pharmacological consequences that preclude simple substitution. Covalent inhibitors like THZ531 irreversibly target a conserved cysteine residue (Cys1039) but are frequently limited by poor pharmacokinetic properties that restrict in vivo translation [1]. Conversely, pan-CDK inhibitors such as dinaciclib lack the transcriptional CDK specificity required to induce a clean DNA damage repair-deficient 'BRCAness' state without introducing confounding cell-cycle toxicity [2]. SR-4835 occupies a unique mechanistic niche as an ATP-competitive inhibitor that retains the ability to degrade cyclin K via a molecular glue mechanism, an activity not shared by structurally distinct analogs [3]. Substitution with an in-class analog therefore risks loss of the precise polypharmacology—potent CDK12/13 inhibition combined with cyclin K destabilization—that underpins its synergy with DNA-damaging agents and targeted inhibitors in vivo.

SR-4835 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Efficacy Data


Kinase Selectivity: SR-4835 Demonstrates 10-Fold Higher Specificity for CDK12/CDK13 Versus the Closest Off-Target CDK10

Recombinant dose-response inhibition measurements across the CMGC kinase family establish that SR-4835 is highly specific for CDK12 and CDK13, exhibiting a 10-fold lower potency for CDK10 relative to its primary targets [1]. In a broader panel of over 450 kinases screened at 10 µM, the only kinases with measurable binding (Kd) were CDK6 (5.1 µM), GSK3A (1.2 µM), and GSK3B (810 nM), representing affinities 50- to 1000-fold weaker than for CDK13 [2]. No affinity was detected for BRD4, and SR-4835 does not inhibit PARP activity [2].

Kinase Selectivity CDK12 CDK10 Off-Target Profiling

Cell Growth Inhibition: SR-4835 Exhibits 10-Fold Greater Potency than Covalent Inhibitor THZ531 in TNBC Cells

In MDA-MB-231 triple-negative breast cancer cells, SR-4835 blocked clonogenic growth and survival with an IC50 of 15.5 nM . This represents a substantial potency advantage over the covalent CDK12/13 inhibitor THZ531, which exhibits IC50 values of 158 nM and 69 nM for CDK12 and CDK13, respectively . The cellular efficacy of SR-4835 extends across multiple TNBC lines, with reported EC50 values of 22.1 nM (MDA-MB-468), 19.9 nM (HS578T), and 24.9 nM (MDA-MB-436) .

Cell Viability TNBC THZ531 Potency

In Vivo Efficacy: SR-4835 Demonstrates Synergistic Tumor Regression in TNBC PDX Models Combined with DNA-Damaging Agents

SR-4835 was well tolerated across numerous mouse patient-derived xenograft (PDX) models and delayed tumor growth when administered as a single agent [1]. Critically, when combined with DNA-damaging agents such as cisplatin or irinotecan, SR-4835 demonstrated synergy that led to tumor regression and significantly increased survival [1]. Specifically, the SR-4835/cisplatin combination provoked tumor regression in an orthotopic TNBC PDX model, and the SR-4835/irinotecan combination provoked regression in a BRCA1-deficient PDX model . In contrast, covalent inhibitors like THZ531 have been explicitly noted to be limited by pharmacokinetic properties that hinder further application in animal model research [2].

In Vivo Efficacy PDX Model Tumor Regression Synergy

Crystal Structure-Defined Binding Mode: Unique G-Loop Conformation Distinct from Pan-CDK Inhibitors

The crystal structure of SR-4835 bound to the CDK12/cyclin K complex has been determined at 2.68 Å resolution (PDB ID: 8P81) [1]. The compound's benzimidazole moiety is embedded in a unique hydrogen bond network mediated by the kinase hinge region with flanking hydroxy groups of Y815 and D819 side chains [1]. Notably, SR-4835 binding induces the kinase's glycine-rich (G-) loop to shift downward toward the activation loop, and the αC-helix adopts an inward conformation [2]. This noncanonical G-loop conformation distinguishes SR-4835 binding from pan-CDK inhibitors like dinaciclib, which exhibit broader kinase engagement profiles [3].

X-ray Crystallography Binding Mode G-loop Structural Biology

Cyclin K Degradation: Molecular Glue Activity Absent in Covalent CDK12/13 Inhibitors

SR-4835 functions as a molecular glue that recruits the CDK12-cyclin K complex to the CUL4–RBX1–DDB1 ubiquitin ligase complex, thereby targeting cyclin K for proteasomal degradation [1]. This degradation is contingent on the presence of both CDK12 and the E3 ligase complex [1]. The IC50 for cyclin K degradation by SR-4835 alone is 58 nM, which shifts to 216 nM when combined with the NEDD8-activating enzyme inhibitor MLN4924, confirming the mechanism's dependence on cullin neddylation [2]. Importantly, covalent CDK12/13 inhibitors like THZ531 do not exhibit this molecular glue activity [3]. The ternary complex structure of DDB1/CDK12/cyclin K with SR-4835 has been solved, enabling rational design of enhanced molecular glue degraders [3].

Molecular Glue Cyclin K Degradation PROTAC-like Ubiquitin Ligase

Therapeutic Window: SR-4835 Preserves Antitumor Efficacy While Exhibiting Tolerable In Vivo Toxicity Profile

SR-4835 was well tolerated across numerous mouse PDX models under long-term dosing regimens [1]. This tolerability profile is notable given that earlier small-molecule CDK12 inhibitors developed prior to SR-4835 were characterized as having a narrow therapeutic index [2]. The compound's ability to achieve tumor growth delay as a single agent and tumor regression in combination settings, while maintaining an acceptable tolerability window, represents a key advancement over predecessor compounds in the class [1].

Tolerability Therapeutic Index In Vivo Toxicity PDX Models

SR-4835: Optimal Research and Preclinical Application Scenarios


Transcription Elongation and DNA Damage Repair Mechanistic Studies

SR-4835 is optimally deployed in studies investigating the role of transcriptional CDKs in DNA damage repair (DDR) pathways. The compound's high selectivity for CDK12/13 over other CDKs (10-fold selectivity over CDK10) and its clean off-target profile (Kd > 1 µM for all but three of 450+ kinases) [1] ensure that observed effects on homologous recombination gene expression (e.g., BRCA1, RAD51) can be confidently attributed to CDK12/13 inhibition rather than pan-CDK or cell-cycle kinase disruption. The compound's ability to suppress Ser2 phosphorylation on the RNA Pol II CTD (EC50 = 100 nM) [2] provides a direct pharmacodynamic biomarker for target engagement validation.

Overcoming Acquired Resistance to KRAS G12C Inhibitors

SR-4835 has demonstrated a unique vulnerability in KRAS G12C-mutant cell lines with acquired resistance to sotorasib, suppressing DNA repair gene expression and inducing mitotic arrest that is exacerbated in resistant cells [1]. Combined treatment with sotorasib and SR-4835 yields an additive response and suppresses the development of acquired resistance to either inhibitor, extending the duration of response over single-agent treatment in both cell culture and mouse models [1]. This application scenario is not documented for covalent CDK12/13 inhibitors like THZ531, making SR-4835 the preferred tool compound for studies investigating KRAS inhibitor combination strategies.

In Vivo Target Validation in Orthotopic and Patient-Derived Xenograft Models

For researchers requiring in vivo CDK12/13 target validation, SR-4835 represents the most thoroughly characterized ATP-competitive option. Unlike covalent inhibitors such as THZ531, which are limited by pharmacokinetic properties that hinder animal model application [1], SR-4835 is orally bioavailable and well tolerated across multiple PDX models under long-term dosing [2]. The compound achieves single-agent tumor growth delay and synergistic tumor regression when combined with DNA-damaging chemotherapeutics (cisplatin, irinotecan) or PARP inhibitors [3], making it suitable for preclinical efficacy studies in TNBC, colorectal cancer, and BRCA-deficient tumor models.

Molecular Glue Degrader Discovery and Rational Design

The solved ternary complex structure of DDB1/CDK12/cyclin K with SR-4835 [1] and its validated molecular glue activity (cyclin K degradation IC50 = 58 nM) [2] position SR-4835 as an essential reference compound for targeted protein degradation research. The compound serves as a chemical starting point for structure-guided optimization toward enhanced cyclin K degraders, with the crystal structure (PDB 8P81) [3] enabling rational design of improved molecular glues with enhanced DDB1 recruitment efficiency. This application is unique to SR-4835 among CDK12/13 inhibitors, as covalent binders like THZ531 do not exhibit this degradation-promoting activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-4835

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.